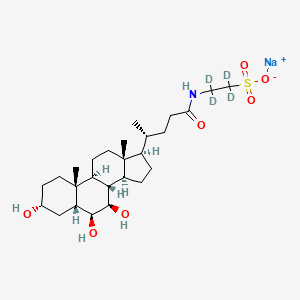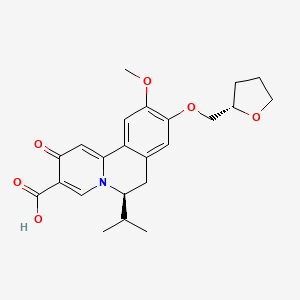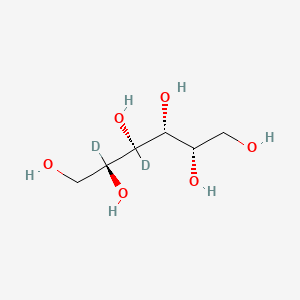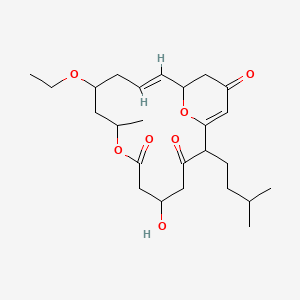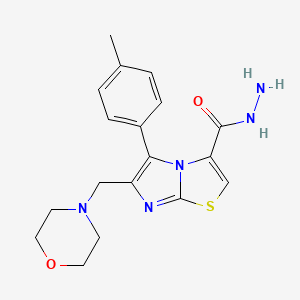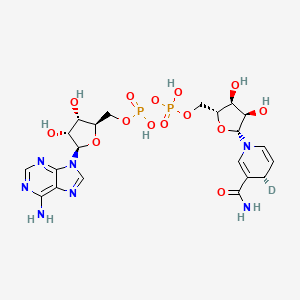
(S)-NADH-d1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-NADH-d1, also known as (S)-Nicotinamide Adenine Dinucleotide (reduced form), is a coenzyme found in all living cells. It plays a crucial role in the biochemical processes of energy production and cellular respiration. This compound is the stereoisomer of NADH, which is involved in redox reactions, transferring electrons from one molecule to another.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-NADH-d1 typically involves the reduction of NAD+ (Nicotinamide Adenine Dinucleotide) using a suitable reducing agent. One common method is the enzymatic reduction using alcohol dehydrogenase in the presence of ethanol. The reaction conditions include maintaining a pH of around 7.5 and a temperature of 25°C to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound often employs biotechnological methods, utilizing microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce the enzyme responsible for the reduction of NAD+ to this compound. The fermentation process is carried out in large bioreactors under controlled conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
(S)-NADH-d1 primarily undergoes redox reactions, where it acts as an electron donor. It can be oxidized back to NAD+ in the presence of an oxidizing agent. Additionally, it can participate in substitution reactions where the nicotinamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the oxidation of this compound include molecular oxygen, hydrogen peroxide, and various metal catalysts. The reactions are typically carried out under mild conditions, with a pH range of 6-8 and temperatures between 20-30°C.
Major Products
The major product formed from the oxidation of this compound is NAD+, which is essential for various metabolic pathways. In substitution reactions, the products depend on the specific reagents used and the functional groups introduced.
科学的研究の応用
(S)-NADH-d1 has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various organic synthesis reactions.
Biology: It plays a critical role in cellular respiration and energy production, making it a key molecule in studies related to metabolism and bioenergetics.
Medicine: this compound is investigated for its potential therapeutic effects in neurodegenerative diseases, chronic fatigue syndrome, and cardiovascular conditions.
Industry: It is used in the production of biofuels and in biotechnological processes for the synthesis of value-added chemicals.
作用機序
(S)-NADH-d1 exerts its effects by acting as an electron donor in redox reactions. It transfers electrons to various acceptor molecules, facilitating the conversion of substrates into products. The molecular targets include enzymes involved in the electron transport chain, such as complex I (NADH:ubiquinone oxidoreductase) in mitochondria. This transfer of electrons is crucial for the production of ATP, the primary energy currency of the cell.
類似化合物との比較
Similar Compounds
NADH: The non-stereoisomeric form of (S)-NADH-d1, involved in similar biochemical processes.
NADPH: Nicotinamide Adenine Dinucleotide Phosphate (reduced form), which is primarily involved in anabolic reactions and acts as a reducing agent in biosynthetic pathways.
FADH2: Flavin Adenine Dinucleotide (reduced form), another coenzyme involved in redox reactions within the electron transport chain.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its interaction with enzymes and other molecules. This stereoisomeric form may exhibit different kinetic properties and binding affinities compared to its non-stereoisomeric counterpart, NADH.
特性
分子式 |
C21H29N7O14P2 |
|---|---|
分子量 |
666.4 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2-,10+,11+,13+,14+,15+,16+,20+,21+/m0 |
InChIキー |
BOPGDPNILDQYTO-SXZUMVRDSA-N |
異性体SMILES |
[H][C@@]1(C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)[2H] |
正規SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
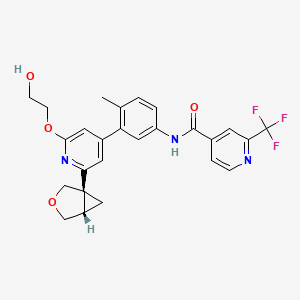

![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)

